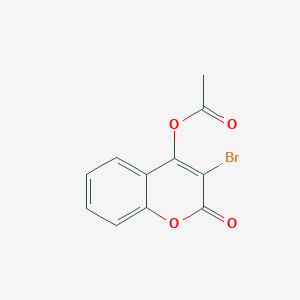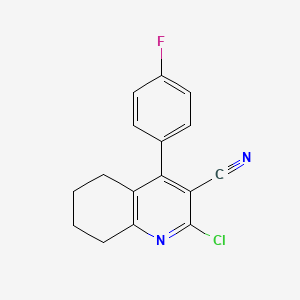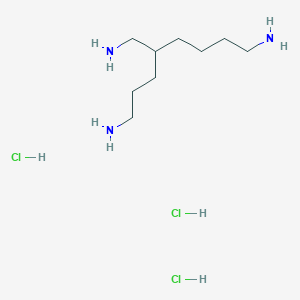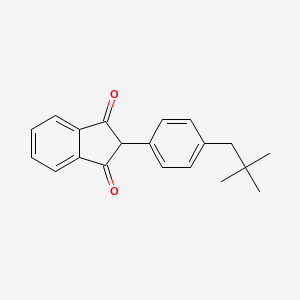![molecular formula C14H25N3O3 B11838957 tert-Butyl 1-methyl-5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate](/img/structure/B11838957.png)
tert-Butyl 1-methyl-5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1-methyl-5-oxo-1,4,8-triazaspiro[55]undecane-8-carboxylate is a chemical compound with the molecular formula C13H23N3O3 It is known for its unique spirocyclic structure, which includes a triazaspiro ring system
Preparation Methods
The synthesis of tert-Butyl 1-methyl-5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the spirocyclic core, followed by the introduction of functional groups. The reaction conditions often include the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the desired quality of the compound .
Chemical Reactions Analysis
tert-Butyl 1-methyl-5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. In medicine, it could be explored for its therapeutic potential in treating various diseases. Additionally, in the industry, it may be used in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of tert-Butyl 1-methyl-5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of receptor activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
tert-Butyl 1-methyl-5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate can be compared with other similar compounds, such as tert-Butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate and tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. These compounds share similar spirocyclic structures but differ in their functional groups and specific chemical properties.
Properties
Molecular Formula |
C14H25N3O3 |
|---|---|
Molecular Weight |
283.37 g/mol |
IUPAC Name |
tert-butyl 1-methyl-5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate |
InChI |
InChI=1S/C14H25N3O3/c1-13(2,3)20-12(19)17-8-5-6-14(10-17)11(18)15-7-9-16(14)4/h5-10H2,1-4H3,(H,15,18) |
InChI Key |
XVRBLVKBFDANRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)C(=O)NCCN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B11838878.png)
![1-{2-[1-(1-Hydroxynaphthalen-2-yl)ethyl]phenyl}ethan-1-one](/img/structure/B11838881.png)




![2-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-phenylethan-1-one](/img/structure/B11838911.png)

![tert-Butyl 8-amino-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11838927.png)
![5-(4-Chlorophenyl)-2,3,5,6-tetrahydroimidazo[1,2-c]quinazoline](/img/structure/B11838937.png)



![1-(6-Bromopyridin-2-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B11838964.png)
